2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid

Description

Chemical Identity and Nomenclature

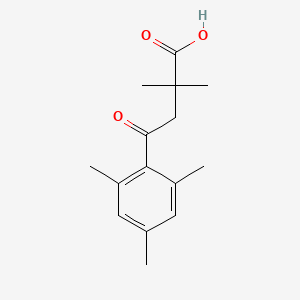

This compound possesses a well-defined chemical identity characterized by specific molecular descriptors and nomenclature systems. The compound is registered under the Chemical Abstracts Service number 867130-04-9, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid. This systematic name reflects the presence of two methyl groups attached to the second carbon of the butyric acid chain, a ketone functional group at the fourth carbon position, and a 2,4,6-trimethylphenyl substituent also attached to the fourth carbon.

The molecular formula of this compound is C₁₅H₂₀O₃, indicating the presence of fifteen carbon atoms, twenty hydrogen atoms, and three oxygen atoms. The molecular weight has been precisely determined to be 248.32 grams per mole. Alternative nomenclature systems have designated this compound as benzenebutanoic acid, α,α,2,4,6-pentamethyl-γ-oxo-, which emphasizes its derivation from both benzene and butyric acid structural motifs.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as CC1=CC(=C(C(=C1)C)C(=O)CC(C)(C)C(=O)O)C. This notation provides a linear representation of the molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier representation offers another standardized method for describing the compound's structure: InChI=1S/C15H20O3/c1-9-6-10(2)13(11(3)7-9)12(16)8-15(4,5)14(17)18/h6-7H,8H2,1-5H3,(H,17,18).

Historical Context and Discovery

The development and characterization of this compound emerged from systematic research into alkylation-acylation reactions involving aromatic compounds and gamma-butyrolactone. Historical research has demonstrated that heteropolyacid catalysts, particularly silica-supported tetrahydrogen silicotungstic acid, exhibit significant catalytic efficiency in facilitating the synthesis of this compound. The compound was first documented in chemical databases in 2008, indicating its relatively recent characterization and study.

The discovery of this compound is closely linked to advances in understanding Friedel-Crafts acylation reactions and their applications to substituted aromatic systems. Research into the alkylation of 1,3,5-trimethylbenzene with gamma-butyrolactone over heteropolyacid catalysts has provided insights into the formation mechanisms of similar compounds. These investigations have revealed that the reaction conditions and catalyst selection play crucial roles in determining the yield and selectivity of the desired products.

The compound's identification and characterization benefited from modern analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. These methods enabled researchers to confirm the molecular structure and establish the compound's unique chemical signature. The systematic study of this compound has contributed to a broader understanding of how multiple methyl substituents influence the reactivity and properties of aromatic ketone derivatives.

Significance in Organic and Medicinal Chemistry

This compound holds significant importance in organic chemistry as a versatile intermediate for synthesizing more complex molecular structures. The compound serves as a building block in various synthetic pathways, particularly those involving the construction of polysubstituted aromatic systems. Its structural features make it valuable for researchers investigating the effects of steric hindrance and electronic factors on chemical reactivity patterns.

In organic synthesis applications, this compound demonstrates utility in several key reaction types. The presence of both ketone and carboxylic acid functional groups provides multiple sites for chemical modification, enabling researchers to create diverse molecular architectures. The compound can participate in oxidation reactions, reduction processes, and substitution mechanisms, with the specific products formed depending on the reagents and reaction conditions employed. Common reagents used in these transformations include potassium permanganate for oxidation reactions, sodium borohydride for reduction processes, and various nucleophiles for substitution reactions.

The significance of this compound extends to pharmaceutical research, where it is investigated for potential biological activities including antimicrobial and anticancer properties. The mechanism of action for these potential therapeutic effects involves interaction with specific molecular targets such as enzymes and receptors. The compound's structural features allow it to bind to active sites of certain enzymes, potentially inhibiting or modifying their catalytic activity. This interaction capability positions the compound as a candidate for drug development programs focusing on novel therapeutic agents.

Research into related butyric acid derivatives has revealed important biological functions that may extend to this specific compound. Butyric acid and its derivatives have demonstrated significant roles in cellular metabolism, immune system modulation, and various physiological processes. These compounds exhibit immunomodulatory activity by reducing microbial colonization in intestinal environments and suppressing inflammatory responses. The extraintestinal effects of butyric acid derivatives include potential benefits in treating hemoglobinopathy, hypercholesterolemia, insulin resistance, and cerebral ischemia conditions.

The industrial applications of this compound encompass its use in materials science and chemical manufacturing processes. The compound's stability and reactivity characteristics make it suitable for incorporation into polymer systems and specialty chemical formulations. Research into continuous flow reactor systems has demonstrated the potential for scaling up the production of this compound for industrial applications, with automated systems providing precise control over reaction parameters to ensure consistent quality and yield.

Properties

IUPAC Name |

2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-6-10(2)13(11(3)7-9)12(16)8-15(4,5)14(17)18/h6-7H,8H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJUUERWIZTWNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645496 | |

| Record name | 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867130-04-9 | |

| Record name | 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylbenzaldehyde and 2,2-dimethylacetoacetic acid.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of biologically active molecules. For instance, it has been utilized in the development of g-secretase inhibitors and antagonists for various receptors such as the human vanilloid receptor and dopamine D4 receptor . These compounds are essential in the treatment of neurodegenerative diseases and pain management.

2. Anticancer Activity

Research indicates that derivatives of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid exhibit anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and promotion of cell cycle arrest .

Materials Science Applications

1. Photophysical Properties

The compound has been studied for its photophysical properties, particularly in polymer science. It can be incorporated into polymer matrices to enhance their luminescent properties. For example, when doped into ladder-type methyl-poly(para-phenylene), it significantly alters the photoluminescence characteristics, making it suitable for applications in optoelectronic devices .

2. Sensitizers in Photovoltaics

Due to its ability to sensitize phosphorescence in certain polymer systems, this compound is being explored as a potential sensitizer in photovoltaic applications. Its incorporation can improve energy conversion efficiency by enhancing light absorption and emission characteristics .

Organic Synthesis Applications

1. Reaction Intermediates

this compound is often used as an intermediate in organic synthesis. It facilitates the formation of various functional groups through reactions such as esterification and amidation. This makes it a valuable reagent in synthetic organic chemistry .

2. Catalyst Development

Recent studies have investigated its role as a catalyst or catalyst precursor in organic reactions. Its unique structure allows it to stabilize transition states effectively, thereby increasing reaction rates and yields in synthetic processes .

Case Studies

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with 4-(2,4,6-Trimethylphenyl)-4-oxobutyric Acid (CAS 15880-01-0)

Structural Differences :

- 2,2-Dimethyl substitution : The presence of two methyl groups at the 2-position of the butyric acid chain distinguishes it from 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid, which lacks these substituents.

- Impact on Properties: Acidity: The electron-donating methyl groups may reduce the acidity of the carboxylic acid group compared to the non-methylated analog due to increased steric effects and altered electron density.

- Market and Applications: The non-methylated analog (CAS 15880-01-0) is widely used as a chemical intermediate in pharmaceuticals and agrochemicals, with a well-established global market presence . In contrast, 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is produced by specialized suppliers like Hangzhou Zhongqi Chemical Co., Ltd., indicating niche applications requiring tailored steric or electronic properties .

Table 1: Key Structural and Market Comparisons

*Estimates based on molecular formulas; exact values require experimental validation.

Comparison with 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Structural Differences :

- Functional Groups : The sulfonamide group in this compound contrasts with the carboxylic acid and ketone groups in this compound.

- Biological Relevance: Sulfonamides are known for enzyme inhibitory activity (e.g., carbonic anhydrase inhibitors), while carboxylic acids often exhibit anti-inflammatory or metabolic effects. The 2,4,6-trimethylphenyl group in both compounds enhances lipophilicity, but the carboxylic acid in the target compound may facilitate salt formation, improving bioavailability in drug formulations .

Comparison with Ethyl Ester Derivatives

Functional Group Impact :

- Polarity and Solubility: Ethyl esters (e.g., ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate from ) are less polar than carboxylic acids, favoring membrane permeability in biological systems.

- Applications : Esters are often prodrugs, whereas the free acid form of this compound may be used directly in salt-based formulations .

Structural and Crystallographic Insights

The molecular geometry of this compound and its analogs can be analyzed using crystallographic software such as SHELXL and OLEX2, which are industry standards for small-molecule refinement .

Market Dynamics and Regional Trends

- This compound: Limited regional suppliers (e.g., China-based producers) dominate its market, with prices reflecting synthesis complexity .

- 4-(2,4,6-Trimethylphenyl)-4-oxobutyric Acid: Broad availability in Europe, Asia, and North America, with competitive pricing due to scalable production .

Biological Activity

2,2-Dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid is a compound with significant potential in various biological and medicinal applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H20O3

- Molecular Weight : 248.32 g/mol

- CAS Number : 867130-04-9

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 2,4,6-trimethylbenzaldehyde and 2,2-dimethylacetoacetic acid.

- Condensation Reaction : A condensation reaction occurs in the presence of a catalyst (e.g., piperidine) to form an intermediate.

- Oxidation : The intermediate is oxidized using agents like potassium permanganate to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound's structure allows it to bind to active sites on enzymes or alter the conformation of target proteins, thus modulating their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition of bacterial growth at specific concentrations.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models .

Research Findings and Case Studies

Q & A

Q. What are the standard synthetic routes for 2,2-dimethyl-4-oxo-4-(2,4,6-trimethylphenyl)butyric acid, and how do reaction conditions influence yield?

The compound is synthesized via Friedel-Crafts acylation, where 2,4,6-trimethylbenzene reacts with a β-keto acid derivative. Key steps include:

- Catalyst optimization : Alumina-supported iron catalysts (20% Fe loading, activated at 400°C) enhance intermediate yields (e.g., α-chloro-1-(2,4,6-trimethylphenyl)-1-ethanone) .

- Recrystallization : Purification via hot heptane improves crystallinity and purity .

- Yield factors : Excess acylating agents and controlled temperature (80–100°C) minimize side reactions like polyacylation.

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) is critical:

- Asymmetric units : Analyze bond lengths (e.g., C=O at ~1.21 Å) and torsion angles to confirm steric effects from the 2,4,6-trimethylphenyl group .

- Space group assignment : Monoclinic systems (e.g., P2₁/c) are common for related arylbutyric acids .

- Validation : Cross-check with IR (C=O stretch at ~1700 cm⁻¹) and NMR (δ 2.1–2.3 ppm for methyl groups) .

Q. What solvent systems are optimal for solubility and stability studies?

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance solubility for spectroscopic assays.

- Non-polar media : Heptane or ethyl acetate are preferred for crystallization and long-term storage .

- Stability : Avoid aqueous bases (pH > 9) to prevent hydrolysis of the β-keto ester moiety.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,6-trimethylphenyl group influence reactivity in derivatization?

- Steric hindrance : The ortho-methyl groups limit nucleophilic attack at the carbonyl, favoring electrophilic substitution at the para position .

- Electronic effects : Electron-donating methyl groups activate the aryl ring for Friedel-Crafts reactions but deactivate it toward nitration .

- Methodology : Use density functional theory (DFT) to model charge distribution and predict reaction sites .

Q. What strategies reconcile conflicting spectral data in structural elucidation?

- Contradictions : Discrepancies in NMR coupling constants or IR stretches may arise from rotational isomerism or crystal packing.

- Resolution :

- Compare solution-state (NMR) and solid-state (XRD, IR) data .

- Employ dynamic NMR to assess conformational exchange in solution .

- Case study : In related acetamides, XRD confirmed deviations in mean ring distances due to peptide linkage strain .

Q. How can mechanistic studies improve catalytic efficiency in large-scale synthesis?

- Catalyst design : Transition-metal catalysts (e.g., Fe/Al₂O₃) reduce activation energy for acylation steps .

- Kinetic profiling : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., chloride elimination in α-chloro intermediates) .

- Scale-up : Optimize mixing and heat transfer to mitigate exothermic side reactions during acylation.

Q. What methodologies enable the synthesis of bioactive derivatives while preserving the core scaffold?

- Functionalization : Condense with amines (e.g., 2,4,6-trimethylphenylamine) in ethanol with glacial acetic acid to form imine derivatives .

- Bioisosteres : Replace the butyric acid moiety with heterocycles (e.g., thiadiazine) to modulate pharmacokinetics .

- Validation : Assess bioactivity via antimicrobial assays (MIC) or cytotoxicity screens (IC₅₀) against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.